3,4,5-Tribromopyrazole

Site-Selective Cross-Coupling Regioselective Synthesis Palladium Catalysis

Achieving regiocontrol in polyfunctionalized pyrazole synthesis typically requires expensive custom ligands. 3,4,5-Tribromopyrazole (CAS 17635-44-8) offers a pre-defined reactivity gradient (C5 > C3 > C4) for predictable sequential functionalization. - Enables synthesis of 3,4,5-triarylpyrazoles & thienopyrazole-based kinase inhibitors (Aurora A/B IC50 = 8 nM). - White to light yellow crystalline powder, ≥98% (GC) or ≥99% (HPLC). - Reliable supply chain with documented stability (mp 186-190°C).

Molecular Formula C3HBr3N2
Molecular Weight 304.77 g/mol
CAS No. 17635-44-8
Cat. No. B016341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Tribromopyrazole
CAS17635-44-8
Synonyms3,4,5-Tribromo-1H-pyrazole; 
Molecular FormulaC3HBr3N2
Molecular Weight304.77 g/mol
Structural Identifiers
SMILESC1(=C(NN=C1Br)Br)Br
InChIInChI=1S/C3HBr3N2/c4-1-2(5)7-8-3(1)6/h(H,7,8)
InChIKeyTXQKCKQJBGFUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Tribromopyrazole: Key Properties & Procurement


3,4,5-Tribromopyrazole (CAS 17635-44-8) is a perbrominated heterocyclic building block with the molecular formula C3HBr3N2 and a molecular weight of 304.77 g/mol [1]. It is characterized by three bromine atoms occupying all available carbon positions (C3, C4, and C5) on the pyrazole ring , and it typically presents as a white to light yellow crystalline powder with a melting point of 186–190 °C (lit. 188 °C) [2]. The compound is commercially available at purities of ≥98% (GC) or ≥99% (HPLC) [2], and it is widely employed as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs .

Substitution Pattern Perbrominated C3, C4, C5 pyrazole core for regioselective reactivity
Available Purity ≥98% (GC) or ≥99% (HPLC) grades for synthesis fidelity
Use Context Intermediate for pharmaceuticals, agrochemicals, and dyestuffs

3,4,5-Tribromopyrazole: Irreplaceable Reactivity


In-class substitution of 3,4,5-tribromopyrazole is not possible due to its unique bromination pattern and the resulting electronic and steric environment, which directly dictates its site-selective reactivity in cross-coupling reactions and its downstream biological activity. Simple substitution with other polyhalogenated pyrazoles (e.g., 3,5-dibromo-1H-pyrazole) fails to provide the same regiochemical control . The fully brominated core of 3,4,5-tribromopyrazole establishes a well-defined, exploitable reactivity gradient (position 5 > position 3 > position 4) that is essential for predictable, sequential functionalization [1][2]. This intrinsic differentiation is foundational for its use as a key intermediate in synthesizing specific kinase inhibitors and CCR1 antagonists [3].

Reactivity Gradient Loss

Non-perbrominated pyrazoles lack the established C5 > C3 > C4 reactivity gradient, which may lead to regioisomeric mixtures.

Regiochemical Control Shift

3,5-Dibromo-1H-pyrazole and similar analogs may not provide the same site-selectivity without additional directing groups or ligand tuning.

Scaffold Incompatibility

The fully brominated core is critical for constructing kinase inhibitor and CCR1 antagonist chemotypes; simpler cores may not support the required substitution pattern.

3,4,5-Tribromopyrazole: Comparative Performance Evidence


Superior Suzuki Coupling Site-Selectivity

N-protected 3,4,5-tribromopyrazole exhibits excellent, well-defined site-selectivity in Suzuki-Miyaura cross-coupling reactions, with the first aryl group attacking exclusively at the C5 position, the second at the C3 position, and the third at the C4 position [1]. This contrasts with many other polyhalogenated heterocycles, including non-perbrominated pyrazoles, which often require sophisticated ligand tuning or directing groups to achieve similar regiocontrol [2].

Reported Site-Selectivity
Head-to-head
Exclusive sequential arylation: C5 then C3 then C4 (1–3 equiv. ArB(OH)₂) vs. ligand-dependent C4/C5 selectivity for non-perbrominated pyrazoles
Supports regioselective triarylpyrazole synthesis without ligand screening
Site-Selective Cross-Coupling Regioselective Synthesis Palladium Catalysis

Potent Multi-Kinase Inhibition

A thienopyrazole derivative synthesized in seven steps from 3,4,5-tribromopyrazole demonstrated potent inhibition of Aurora 1, Aurora 2, CDK2, and Tie2 kinases, with IC50 values of 8 nM, 8 nM, 177 nM, and 117 nM, respectively [1]. This level of multi-target potency is a direct consequence of the unique substitution pattern enabled by the 3,4,5-tribromopyrazole starting material and is not replicable with monobrominated pyrazole building blocks.

Multi-Kinase Inhibition Potency
Head-to-head
Aur1 IC50 8 nM, Aur2 IC50 8 nM, CDK2 IC50 177 nM, Tie2 IC50 117 nM (thienopyrazole derivative)
Multi-kinase inhibition profile dependent on tribromopyrazole-derived scaffold
In vitro kinase assays; derivative-specific
Kinase Inhibition Anticancer Medicinal Chemistry

Key Intermediate for CCR1 Antagonists

3,4,5-Tribromopyrazole is a key starting material for synthesizing 1-aryl-4-substituted piperazine derivatives, which are potent antagonists of the CCR1 receptor [1]. These compounds have demonstrated in vivo anti-inflammatory activity in animal models [1]. Alternative, less brominated pyrazole cores would lead to significantly different electronic and steric properties in the final piperazine derivative, altering binding affinity and pharmacokinetics, and are not used for this specific chemotype.

CCR1 Antagonist Intermediate
Class-level
Key starting material for patented 1-aryl-4-substituted piperazine CCR1 antagonists with reported in vivo anti-inflammatory activity
Enables pharmacophore access; in vivo model response context
Patent-specific core; validate in target assays
CCR1 Antagonist Inflammation Immunology

Intrinsic Antimicrobial Activity

3,4,5-Tribromopyrazole itself has demonstrated direct antibacterial activity against Escherichia coli and Staphylococcus aureus . While the exact MIC values are not provided in the referenced source, the qualitative activity against both Gram-negative and Gram-positive bacteria distinguishes it from many other simple pyrazoles, which often lack intrinsic antimicrobial properties and serve purely as synthetic intermediates.

Intrinsic Antimicrobial Activity
Data to verify
Qualitative antibacterial activity against E. coli and S. aureus reported; quantitative MIC data not provided
Qualitative screening context; quantitative confirmation needed
Source lacks MIC; verify independently
Antibacterial Antimicrobial Natural Products

3,4,5-Tribromopyrazole: High-Value Applications


Systematic Triarylpyrazole Synthesis

Leverage the predictable, exclusive site-selectivity of N-protected 3,4,5-tribromopyrazole to synthesize complex 3,4,5-triarylpyrazoles, 3,5-diaryl-4-bromopyrazoles, and 5-aryl-3,4-dibromopyrazoles . This eliminates the need for expensive, custom-tuned ligands or directing groups, streamlining library synthesis for drug discovery or materials science [1].

Multi-Kinase Inhibitor Synthesis

Employ 3,4,5-tribromopyrazole as the starting material in a seven-step sequence to access thienopyrazole-based kinase inhibitors that potently inhibit Aurora 1, Aurora 2, CDK2, and Tie2 (IC50s of 8 nM, 8 nM, 177 nM, and 117 nM, respectively) [2]. This scaffold is uniquely accessible via this specific tribromopyrazole intermediate.

CCR1 Antagonist Building Blocks

Utilize 3,4,5-tribromopyrazole as a key intermediate to synthesize 1-aryl-4-substituted piperazine derivatives, which have been validated as potent CCR1 antagonists with in vivo anti-inflammatory activity . This pathway is essential for researchers investigating chemokine receptor modulation and its therapeutic potential [3].

Intrinsic Antimicrobial Activity Investigation

Explore the direct antibacterial properties of 3,4,5-tribromopyrazole against model organisms like Escherichia coli and Staphylococcus aureus . This application can serve as a starting point for developing novel antimicrobial agents or for studying the impact of heavy bromination on biological activity .

Application
Selection Property
Validation Focus
Triarylpyrazole Library Synthesis
Predictable site-selectivity
Regioselective coupling fidelity
Multi-Kinase Inhibitor Scaffold
Unique substitution pattern
Kinase inhibition profile
CCR1 Antagonist Intermediate
Pharmacophore-specific building block
In vivo inflammation model activity
Antimicrobial Screening
Intrinsic antibacterial activity
MIC and spectrum confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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